(5S)-2-acetamido-5-(2,3-difluorophenyl)-6-(2,2,2-trifluoroethylamino)hexanoic acid
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Overview
Description
Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- typically involves multiple steps. One common method includes the use of the Mitsunobu reaction, which is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . This reaction is known for its ability to invert stereochemistry when chiral secondary alcohols are used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, diethyl azodicarboxylate, and triphenylphosphine . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated organic molecules, such as trifluoroethylated indoles and trifluoromethylthio derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Uniqueness
What sets Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- apart is its unique combination of acetylamino, difluoro, and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19F5N2O3 |
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Molecular Weight |
382.33 g/mol |
IUPAC Name |
(5S)-2-acetamido-5-(2,3-difluorophenyl)-6-(2,2,2-trifluoroethylamino)hexanoic acid |
InChI |
InChI=1S/C16H19F5N2O3/c1-9(24)23-13(15(25)26)6-5-10(7-22-8-16(19,20)21)11-3-2-4-12(17)14(11)18/h2-4,10,13,22H,5-8H2,1H3,(H,23,24)(H,25,26)/t10-,13?/m1/s1 |
InChI Key |
MAZYUWWAKWXSHD-VUUHIHSGSA-N |
Isomeric SMILES |
CC(=O)NC(CC[C@H](CNCC(F)(F)F)C1=C(C(=CC=C1)F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCC(CNCC(F)(F)F)C1=C(C(=CC=C1)F)F)C(=O)O |
Origin of Product |
United States |
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